molecular formula C7H3BrFNO2 B6206203 5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 509147-84-6

5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6206203
CAS No.: 509147-84-6
M. Wt: 232
InChI Key:
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Description

5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-fluorophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-bromo-8-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

5-bromo-7-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the benzoxazole ring. This unique arrangement can lead to different chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

509147-84-6

Molecular Formula

C7H3BrFNO2

Molecular Weight

232

Purity

95

Origin of Product

United States

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